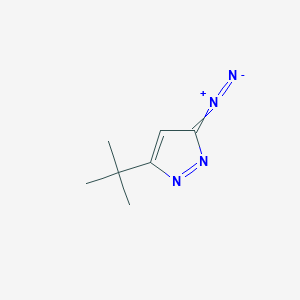

5-tert-Butyl-3-diazo-3H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62072-11-1 |

|---|---|

Molecular Formula |

C7H10N4 |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3-tert-butyl-5-diazopyrazole |

InChI |

InChI=1S/C7H10N4/c1-7(2,3)5-4-6(9-8)11-10-5/h4H,1-3H3 |

InChI Key |

DDUAASUYQVIQQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=[N+]=[N-])N=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tert Butyl 3 Diazo 3h Pyrazole and Analogous Diazo 3h Pyrazoles

Historical Development of Diazoazole Synthesis

The foundational chemistry for the synthesis of pyrazoles dates back to the late 19th century with the work of Knorr, who reported the condensation of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.org This fundamental reaction laid the groundwork for accessing a vast array of pyrazole (B372694) derivatives. The subsequent introduction of the diazo functionality onto the pyrazole ring built upon these early discoveries, enabling the generation of versatile synthetic intermediates. Historically, the diazotization of aminopyrazoles, a reaction well-established for aromatic amines, was a primary route to pyrazole-diazonium salts, which could then be converted to the corresponding diazo compounds.

Modern Approaches to 3-Diazo-3H-pyrazole Ring Systems

Contemporary synthetic chemistry offers more refined and efficient methods for the preparation of 3-diazo-3H-pyrazoles. These approaches primarily involve the diazotization of pyrazole amines and diazo transfer reactions, each with its own set of advantages and substrate scope considerations.

Diazotization of Pyrazole Amines as a Precursor Route

The diazotization of a primary amino group on the pyrazole ring is a direct and widely employed method for the synthesis of the corresponding diazonium salt, a key precursor to the diazo compound. This transformation is typically achieved by treating the aminopyrazole with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid (e.g., hydrochloric or sulfuric acid) at low temperatures to ensure the stability of the resulting diazonium salt. nih.gov For instance, the commercially available 3-amino-5-tert-butyl-1H-pyrazole serves as a logical starting material for this process.

The general reaction scheme involves the in situ generation of nitrous acid, which then reacts with the amino group of the pyrazole to form a diazonium salt. Subsequent deprotonation of the pyrazole ring can lead to the formation of the neutral 3-diazo-3H-pyrazole. The stability of the intermediate diazonium salt is a critical factor and is often influenced by the substituents on the pyrazole ring.

A variety of diazotizing agents can be employed, with tert-butyl nitrite (TBN) being a notable alternative, often used under non-aqueous conditions. nih.gov The choice of diazotizing agent and reaction conditions can be optimized to maximize the yield and purity of the desired diazo compound.

Diazo Transfer Reactions for 3-Diazo-3H-pyrazole Formation

Diazo transfer reactions provide an alternative and often milder approach to the synthesis of diazo compounds, including 3-diazo-3H-pyrazoles. This method involves the transfer of a diazo group from a donor molecule, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound or an amine. The Regitz diazo transfer is a well-known example of this type of reaction.

In the context of synthesizing 5-tert-butyl-3-diazo-3H-pyrazole, a suitable precursor would be a 5-tert-butyl-1H-pyrazol-3-amine. The reaction would involve treating this aminopyrazole with a diazo transfer reagent, such as tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base. The base facilitates the deprotonation of the amine, enhancing its nucleophilicity to attack the terminal nitrogen of the azide. Subsequent elimination of the sulfonamide anion and a proton transfer yields the desired diazo compound.

The efficiency of the diazo transfer can be influenced by the choice of the sulfonyl azide and the base, as well as the solvent and reaction temperature. While tosyl azide is a common and effective reagent, alternative diazo-transfer agents have been developed to simplify purification by avoiding the formation of sparingly soluble tosylamide byproducts.

Strategic Considerations for Introducing the tert-Butyl Moiety in Diazo Pyrazole Synthesis

The presence of the tert-butyl group at the 5-position of the pyrazole ring introduces specific synthetic challenges and considerations. The steric bulk of the tert-butyl group can influence the reactivity of the pyrazole ring and its substituents.

One of the primary strategies for incorporating the tert-butyl group is to start with a precursor that already contains this moiety. For example, the synthesis of the key intermediate, 3-amino-5-tert-butyl-1H-pyrazole, can be achieved through the condensation of a β-ketonitrile bearing a tert-butyl group with hydrazine (B178648). Specifically, pivaloylacetonitrile (B1295116) (4,4-dimethyl-3-oxopentanenitrile) is a suitable starting material for this condensation.

The reaction of pivaloylacetonitrile with hydrazine hydrate (B1144303) proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield 3-amino-5-tert-butyl-1H-pyrazole. The regioselectivity of this condensation is generally high, leading predominantly to the desired 3-amino isomer.

An alternative approach involves the use of a pre-formed hydrazine bearing a tert-butyl group, which can then be reacted with a suitable three-carbon synthon to construct the pyrazole ring. However, the former method, starting with a tert-butylated β-ketonitrile, is often more direct for accessing the specific substitution pattern required for this compound.

The following table summarizes the key synthetic transformations and the types of reagents involved in the synthesis of this compound and its precursors.

| Transformation | Starting Material | Reagents | Product |

| Pyrazole Ring Formation | Pivaloylacetonitrile | Hydrazine hydrate | 3-Amino-5-tert-butyl-1H-pyrazole |

| Diazotization | 3-Amino-5-tert-butyl-1H-pyrazole | Sodium nitrite, Acid (e.g., HCl) | 5-tert-Butyl-1H-pyrazole-3-diazonium salt |

| Diazo Formation | 5-tert-Butyl-1H-pyrazole-3-diazonium salt | Base | This compound |

| Diazo Transfer | 3-Amino-5-tert-butyl-1H-pyrazole | Tosyl azide, Base | This compound |

Reactivity Profiles and Transformational Chemistry of 5 Tert Butyl 3 Diazo 3h Pyrazole

1,3-Dipolar Cycloaddition Reactions of 5-tert-Butyl-3-diazo-3H-pyrazole

1,3-dipolar cycloadditions are powerful, atom-economical reactions for the synthesis of five-membered heterocyclic rings. nih.gov In the case of this compound, the diazo group acts as the 1,3-dipole, reacting with a range of unsaturated systems (dipolarophiles) to yield a variety of cycloadducts. These reactions are often regioselective and can be influenced by thermal, photochemical, or catalytic conditions.

Reactions with Alkynes: Regioselectivity and Substrate Scope

The reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles. rsc.org For this compound, these reactions can proceed under various conditions, each influencing the outcome and efficiency of the transformation.

Under thermal conditions, this compound readily undergoes cycloaddition with electron-donor acetylenes. These reactions often proceed at low temperatures, for instance, between -70°C and -10°C, and are characterized by their high regioselectivity. researchgate.net The reaction of this compound with various alkynes under catalyst-free thermal conditions has been reported to yield specific pyrazole (B372694) derivatives.

Interactive Table: Catalyst-Free Cycloadditions of this compound with Alkynes

| Dipolarophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Methoxy-1-propyne | 5-tert-Butyl-3-(5-methyl-4-methoxy-1H-pyrazol-1-yl)-1H-pyrazole | -10°C to 0°C | 75 | nih.gov |

| 1-Ethoxy-1-propyne | 5-tert-Butyl-3-(4-ethoxy-5-methyl-1H-pyrazol-1-yl)-1H-pyrazole | -10°C to 0°C | 80 | nih.gov |

| 1-Methoxy-1-butyne | 5-tert-Butyl-3-(5-ethyl-4-methoxy-1H-pyrazol-1-yl)-1H-pyrazole | -10°C to 0°C | 78 | nih.gov |

While specific examples of transition metal-catalyzed cycloadditions involving this compound are not extensively documented in the literature, the general principles of such reactions with other diazo compounds are well-established. Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are known to be highly efficient and regioselective, typically affording 1,4-disubstituted 1,2,3-triazoles. nih.gov Ruthenium catalysts, on the other hand, often lead to the formation of 1,5-disubstituted triazoles from azides and terminal alkynes, and can also catalyze the reaction of internal alkynes. organic-chemistry.orgnih.gov Given the reactivity of the diazo group as a 1,3-dipole, it is plausible that similar catalytic systems could be employed to control the regioselectivity of the cycloaddition of this compound with alkynes, although specific studies are needed to confirm this.

Reactions with Alkenes: Pyrazoline Formation and Subsequent Rearrangements to Pyrazoles

The 1,3-dipolar cycloaddition of diazoalkanes with alkenes is a classical method for the synthesis of pyrazolines. wikipedia.org this compound reacts with electron-rich and strained olefins, such as enamines and norbornene, to yield pyrazoline derivatives. researchgate.net These initial cycloadducts, which are 1-pyrazolines, are often unstable and can undergo rearrangement to the more stable 2-pyrazolines, driven by the formation of a conjugated system. wikipedia.org In some cases, subsequent aromatization can lead to the corresponding pyrazole.

Interactive Table: Cycloaddition of this compound with Alkenes

| Dipolarophile | Intermediate Product | Final Product | Yield (%) | Reference |

| 1-(1-Cyclopenten-1-yl)pyrrolidine | Pyrazoline adduct | 5-tert-Butyl-3-(3a,4,5,6-tetrahydro-3H-cyclopentapyrazol-1-yl)-1H-pyrazole | 85 | nih.gov |

| 1-(1-Cyclohexen-1-yl)pyrrolidine | Pyrazoline adduct | 5-tert-Butyl-3-(3a,4,5,6,7-hexahydro-3H-indazol-1-yl)-1H-pyrazole | 82 | nih.gov |

| Norbornene | Pyrazoline adduct | 5-tert-Butyl-3-(3a,4,4a,5,8,8a-hexahydro-5,8-methano-3H-cyclopenta[c]pyrazol-1-yl)-1H-pyrazole | 95 | nih.gov |

The initial cycloaddition leads to a pyrazoline intermediate which, in the case of enamines, eliminates the amine moiety to afford the final pyrazole product.

Reactions with Other Dipolarophiles

The reactivity of this compound extends to other dipolarophiles beyond simple alkenes and alkynes. It has been shown to react with aryl isocyanates, which are electron-deficient heterodipolarophiles. nih.gov The reaction with phenyl isocyanate yields a cycloadduct, demonstrating the versatility of this diazo compound in forming different types of five-membered heterocyclic rings.

Influence of the tert-Butyl Substituent on Cycloaddition Regioselectivity

The steric bulk of the tert-butyl group at the 5-position of the pyrazole ring is a significant factor in directing the regioselectivity of [3+2] cycloaddition reactions. In 1,3-dipolar cycloadditions, the diazo group acts as the 1,3-dipole, reacting with various dipolarophiles. The large tert-butyl group can sterically hinder one of the possible orientations of the approaching dipolarophile, leading to a preference for the formation of one regioisomer over the other. rsc.org

For instance, in reactions with unsymmetrical alkynes, the tert-butyl group can influence which nitrogen atom of the diazo group bonds to which carbon atom of the alkyne. This steric hindrance generally favors the formation of the pyrazole derivative where the larger substituent on the alkyne is positioned away from the tert-butyl group. researchgate.netnih.gov This regioselective control is crucial in the synthesis of specifically substituted pyrazole compounds. nih.govrsc.org

Carbenoid Generation and Subsequent Reactivity from this compound

Diazo compounds, such as this compound, are precursors to highly reactive carbene intermediates. This transformation is typically achieved through thermal, photochemical, or, most commonly, metal-catalyzed decomposition, which involves the loss of a nitrogen molecule. u-tokyo.ac.jp

Metal-Catalyzed Decomposition of Diazo Pyrazoles to Carbenoids.rsc.orgresearchgate.netresearchgate.net

Transition metals, including rhodium and silver, are effective catalysts for the decomposition of diazo compounds to form metal-carbenoid intermediates. u-tokyo.ac.jpresearchgate.net These carbenoids are more stable and selective than free carbenes, allowing for a wider range of controlled chemical transformations. organicreactions.orgcaltech.edu The choice of metal catalyst and ligands can significantly influence the reactivity and selectivity of the subsequent reactions. researchgate.netrsc.org

Rhodium(II) complexes, particularly rhodium(II) carboxylates, are highly effective catalysts for the generation of rhodium-carbenoid intermediates from diazo compounds. caltech.edunih.gov The reaction of this compound with a rhodium(II) catalyst leads to the formation of a rhodium-carbenoid species. nih.gov This intermediate is electrophilic and can participate in a variety of reactions, including C-H insertion and cyclopropanation. organicreactions.orgnih.gov The ligands on the rhodium catalyst can be modified to tune the reactivity and enantioselectivity of these transformations. caltech.eduresearchgate.net

Table 1: Examples of Rhodium-Catalyzed Reactions of Diazo Compounds

| Diazo Compound Precursor | Catalyst | Reactant | Product Type | Reference |

| α-Diazo esters | Rh₂(OAc)₄ | Alkenes | Cyclopropanes | researchgate.net |

| α-Diazo ketones | [Rh₂(esp)₂] | Alkanes | C-H Insertion Products | organicreactions.org |

| 1-Sulfonyl-1,2,3-triazoles | Rh₂(OAc)₄ | Nitriles | Imidazoles | nih.gov |

Silver salts, such as silver triflate (AgOTf), can also catalyze the decomposition of diazo compounds to generate silver-carbenoid intermediates. rsc.orgresearchgate.net These intermediates exhibit unique reactivity compared to their rhodium counterparts. Silver-catalyzed reactions of diazo compounds have been shown to facilitate transformations like pyrazole migration and cycloaddition reactions. rsc.orgresearchgate.net For example, the reaction of α-diazo pyrazoleamides with ketimines in the presence of a silver catalyst can lead to the formation of spirooxindole-based β-lactams. rsc.org The nature of the counter-anion on the silver salt can influence the catalytic activity. acs.org

Table 2: Examples of Silver-Catalyzed Reactions of Diazo Compounds

| Diazo Compound Source | Catalyst | Reactant | Product Type | Reference |

| N'-Benzylidene tolylsulfonohydrazides | Silver catalyst | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | researchgate.net |

| Propargyl N-sulfonylhydrazones | AgSbF₆ | - | 1,3,5-Trisubstituted pyrazoles | acs.org |

| α-Diazo pyrazoleamides | AgOTf | Ketimines | Spirooxindole-based β-lactams | rsc.org |

Intermolecular Carbene/Carbenoid Reactions with External Substrates

Once generated, the carbene or carbenoid derived from this compound can react with a variety of external substrates in an intermolecular fashion. A common reaction is cyclopropanation, where the carbene adds across a double bond of an alkene to form a cyclopropane (B1198618) ring. researchgate.netrsc.org The stereochemistry of the resulting cyclopropane can often be controlled by the use of chiral catalysts.

Another important intermolecular reaction is C-H insertion, where the carbene inserts into a carbon-hydrogen bond of an alkane or other substrate. organicreactions.org This reaction provides a direct method for C-H functionalization. The regioselectivity of C-H insertion is influenced by both electronic and steric factors.

Intramolecular Carbene/Carbenoid Reactions and Cyclization Pathways

In molecules containing both a diazo group and a suitable reactive site, intramolecular reactions can occur following carbene/carbenoid generation. These reactions are powerful tools for the construction of cyclic and polycyclic systems.

A common intramolecular reaction is cyclization via C-H insertion. If a C-H bond is present in a suitable position within the same molecule, the carbene can insert into it to form a new ring. The regioselectivity of this intramolecular C-H insertion is often predictable based on ring strain and the proximity of the C-H bond to the carbene center.

Furthermore, intramolecular cyclopropanation can occur if an alkene moiety is present in the molecule. This leads to the formation of bicyclic or polycyclic structures containing a cyclopropane ring. These intramolecular pathways are highly valuable in the synthesis of complex molecular architectures.

Other Reaction Pathways of this compound

Beyond the more common reactions, this compound participates in several other significant transformations that highlight its versatility as a synthetic intermediate. These pathways, often initiated by heat or light, unlock unique reactive species and enable the construction of complex molecular architectures.

Thermal and Photochemical Nitrogen Extrusion and Decomposition Pathways

The decomposition of this compound through the extrusion of molecular nitrogen is a pivotal process, typically induced by thermal or photochemical means. This reaction proceeds through the formation of a high-energy carbene intermediate, which subsequently dictates the final product distribution.

Photolysis of 3-diazo-3H-pyrazoles is a common method to generate the corresponding vinylcarbenes. Irradiation of the diazo compound leads to the cleavage of the C-N bond and liberation of dinitrogen, a thermodynamically favorable process. The resulting carbene can then undergo various intramolecular reactions. For instance, photolysis of 3-diazo-2,4,5-triphenylpyrrole in benzene (B151609) has been shown to yield 2,3,4,5-tetraphenylpyrrole, while in methanol, it leads to 2,3,5-triphenylpyrrole rsc.org. While specific studies on this compound are not extensively detailed in the literature, the general mechanism is expected to be analogous.

Thermally induced nitrogen extrusion also leads to the formation of the carbene intermediate. However, thermal conditions can also promote alternative rearrangement pathways, which often compete with nitrogen loss. The presence of radical-stabilizing groups at the C-5 position can favor cleavage of the N-1-C-5 bond and subsequent nitrogen extrusion, particularly at higher temperatures nih.gov. The bulky tert-butyl group at the 5-position of the subject compound likely influences the stability of the ring and the transition states of the various competing pathways.

Sigmatropic Rearrangement Reactions

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a conjugated π-system. In the context of 3H-pyrazoles, these rearrangements are a prominent feature of their thermal chemistry.

Mechanism and Scope of 1,5-Sigmatropic Rearrangements

Thermally induced nih.govnih.gov-sigmatropic rearrangements are a characteristic reaction of 3H-pyrazoles, leading to the formation of isomeric pyrazoles. wikipedia.orglibretexts.orglibretexts.org These reactions are typically suprafacial, meaning the migrating group remains on the same face of the π-system. For 3H-pyrazoles, two competitive nih.govnih.gov-sigmatropic shifts can occur: the migration of a substituent from the C-3 position to the N-1 nitrogen, or to the C-4 carbon.

In the case of this compound, upon rearrangement, it would likely involve the migration of one of the groups at the C-3 position. However, the literature more broadly describes these rearrangements in related 3H-pyrazoles where the C-3 position is substituted with alkyl or aryl groups. For example, the thermal rearrangements of 5-aryl-3,3-dimethyl-4-phenyl-3H-pyrazoles lead to a mixture of 4H-pyrazoles and N-methylpyrazoles, resulting from competitive methyl migrations to carbon and nitrogen, respectively nih.gov. The bulky tert-butyl group at C-5 would sterically and electronically influence the migratory aptitude of the C-3 substituents and the regioselectivity of the rearrangement.

The mechanism of the nih.govnih.gov-sigmatropic shift involves a concerted, pericyclic transition state. The Woodward-Hoffmann rules predict that a thermal nih.govnih.gov-shift will proceed suprafacially. The scope of these rearrangements is broad, and the product distribution is often influenced by the nature of the substituents on the pyrazole ring.

| Reactant | Conditions | Products | Reference |

| 5-Aryl-3,3-dimethyl-4-phenyl-3H-pyrazoles | Thermal | 4H-Pyrazoles and N-Methylpyrazoles | nih.gov |

| 5-tert-Butyl-1,3-cyclopentadiene | Thermal | 1-tert-Butyl-1,3-cyclopentadiene | libretexts.org |

Radical Cyclization Cascades Initiated by Diazo Derivatives

The decomposition of diazo compounds can also initiate radical cascade reactions. The initial loss of nitrogen can generate a radical species that then participates in a series of intramolecular cyclization events. These cascades are powerful synthetic tools for the construction of complex polycyclic systems.

While specific examples detailing radical cyclization cascades initiated directly by this compound are scarce in the literature, the general principle is well-established for other diazo compounds. For instance, diazoimides have been utilized in rhodium-catalyzed cascade cyclizations with alkylidenepyrazolones to afford pyrazole-fused oxa-bridged oxazocines with high diastereoselectivity nih.gov.

The generation of the initial radical from the diazo compound can be achieved through various methods, including photolysis or the use of radical initiators. Once formed, the radical can add to a suitably positioned unsaturated moiety within the same molecule, triggering a cascade of cyclizations until a stable product is formed. The design of the precursor molecule, including the nature of the substituents and the length and type of tethers connecting the reactive sites, is crucial for controlling the outcome of the cascade.

| Initiator | Reactant(s) | Product Type | Reference |

| Rh₂(OAc)₄ | Diazoimides and Alkylidenepyrazolones | Pyrazole-fused oxa-bridged oxazocines | nih.gov |

| Visible Light Photoredox Catalysis | N/A | Radical cyclization onto unactivated π-systems | mdpi.com |

| AIBN | Azirino-dibenzo-azepines/oxazepines | Polyheterocyclic systems via aza cyclopropylcarbinyl-homoallyl radical rearrangement-radical cyclization cascade | nih.gov |

Mechanistic Elucidation and Stereochemical Outcomes in 5 Tert Butyl 3 Diazo 3h Pyrazole Chemistry

Detailed Mechanistic Investigations of 1,3-Dipolar Cycloaddition Pathways

The [3+2] cycloaddition reaction is a cornerstone of diazo compound chemistry, providing a powerful method for the synthesis of five-membered heterocyclic rings, such as pyrazoles and pyrazolines. rsc.orgnih.gov In the case of 5-tert-butyl-3-diazo-3H-pyrazole, the diazo moiety serves as the 1,3-dipole, reacting with various dipolarophiles (e.g., alkenes and alkynes) to yield complex fused-ring systems. These reactions can be initiated thermally or photochemically and are known for their high degree of efficiency and selectivity. rsc.org

The mechanism of 1,3-dipolar cycloadditions can be broadly categorized as either concerted or stepwise. mdpi.com A concerted mechanism involves a single transition state where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). A stepwise mechanism, conversely, involves the formation of a diradical or zwitterionic intermediate, which then cyclizes in a second step.

Computational studies, such as those using Molecular Electron Density Theory (MEDT), have become instrumental in elucidating these pathways. mdpi.com For many diazo compounds, the cycloaddition is a concerted process. scispace.com The nature of the reactants—the diazo compound and the dipolarophile—as well as the reaction conditions, determines the operative mechanism. For this compound, the specific pathway would depend on the electronic nature of the dipolarophile.

Concerted Pathway : Reactions with electron-rich or electron-poor alkenes and alkynes typically favor a concerted, though often asynchronous, pathway. This is the most common route for 1,3-dipolar cycloadditions of diazo compounds. scispace.com

Stepwise Pathway : A stepwise mechanism might become competitive in reactions with specific dipolarophiles that can stabilize a charge or radical, or under photochemical conditions. However, for most thermal cycloadditions involving diazo compounds, the concerted mechanism is generally lower in energy. mdpi.com

The distinction can be experimentally supported by stereochemical outcomes. Concerted cycloadditions are typically stereospecific, meaning the stereochemistry of the alkene is retained in the product. A loss of stereospecificity would suggest a stepwise mechanism with an intermediate that allows for bond rotation before ring closure.

In the 1,3-dipolar cycloaddition of diazo compounds with alkynes, the initial product is a 3H-pyrazole. researchgate.netorganic-chemistry.org These species are often unstable and serve as transient intermediates that rapidly isomerize to the more stable aromatic 1H- or 2H-pyrazoles through a scispace.comacs.org-sigmatropic shift of a proton. organic-chemistry.org

For the reaction of this compound with an alkyne, the cycloaddition would first generate a highly unstable, fused tricyclic 3H-pyrazole intermediate. This intermediate would not be isolated but would readily aromatize.

Table 1: Cycloaddition Pathway and Intermediate Formation

| Reactant | Initial Product (Transient Intermediate) | Final Product | Proposed Mechanism |

|---|---|---|---|

| Alkene | Fused Pyrazoline | Fused Pyrazoline (stable) | Concerted [3+2] Cycloaddition |

| Alkyne | Fused 3H-Pyrazole | Fused Aromatic Pyrazole (B372694) | Concerted [3+2] Cycloaddition followed by scispace.comacs.org-H shift |

The characterization of such transient intermediates is challenging due to their short lifetimes. Their existence is primarily inferred from the structure of the final products and supported by computational studies and analogy to simpler systems where 3H-pyrazoles have been observed or trapped. researchgate.netorganic-chemistry.org

Mechanistic Studies of Carbenoid Transformations and Catalyst Involvement

Upon thermal, photochemical, or catalytic induction, this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive pyrazolyl-carbene intermediate. The reactivity of this carbene can be modulated by the use of transition metal catalysts, which coordinate to the carbene to form a metal-carbenoid species. acs.org These carbenoids are generally more selective than the free carbenes.

Commonly used catalysts for diazo decomposition include complexes of rhodium, copper, ruthenium, and palladium. nih.govrsc.orgnih.gov More recently, main-group elements, such as triarylboranes, have also been employed as catalysts for carbene-transfer reactions. acs.org The catalyst plays a pivotal role in the mechanism, influencing both the efficiency and selectivity of subsequent transformations like cyclopropanation, C-H insertion, or ylide formation.

For instance, in a reaction with an alkene, the mechanism proceeds as follows:

Catalyst Activation : The diazo compound coordinates to the metal catalyst.

Nitrogen Extrusion : The catalyst facilitates the loss of N₂, forming a metal-carbenoid intermediate.

Carbenoid Transfer : The carbenoid is transferred to the alkene, forming a cyclopropane (B1198618) ring.

The choice of catalyst and its ligand system is critical for controlling the stereoselectivity (cis/trans and enantioselectivity) of the cyclopropanation. rsc.org DFT studies have been instrumental in understanding the catalyst's mode of action and the mechanistic details of the carbene transfer process. acs.org

Table 2: Catalyst Influence on Carbenoid Reactions

| Catalyst Type | Intermediate | Key Advantages | Typical Reactions |

|---|---|---|---|

| Rhodium (e.g., Rh₂(OAc)₄) | Rhodium-carbenoid | High efficiency, well-studied | Cyclopropanation, C-H Insertion |

| Copper (e.g., Cu(OTf)₂) | Copper-carbenoid | Cost-effective, versatile | X-H Insertion, Ylide formation |

| Ruthenium | Ruthenium-carbenoid | High diastereoselectivity and enantioselectivity | Asymmetric Cyclopropanation |

| Triarylborane (e.g., B(C₆F₅)₃) | Boron-stabilized carbene | Metal-free, high diastereoselectivity | Cyclopropanation, N-alkylation |

Influence of the tert-Butyl Group on Reaction Stereoselectivity and Regiochemical Control

The tert-butyl group at the C5 position of the pyrazole ring is not merely a spectator. Its significant steric bulk and mild electron-donating character profoundly influence the reactivity of the diazo-pyrazole.

Regiochemical Control : In 1,3-dipolar cycloadditions with unsymmetrical dipolarophiles, the tert-butyl group can direct the regioselectivity of the addition. Due to its size, it will sterically hinder the approach of the dipolarophile to the N1-position of the pyrazole ring. This steric hindrance favors the formation of the regioisomer where the larger substituent on the dipolarophile is positioned away from the tert-butyl group. This effect is a common strategy for controlling regiochemistry in pyrazole synthesis. nih.gov

Stereoselectivity : The steric demand of the tert-butyl group is crucial for facial stereocontrol. nih.gov In reactions involving the formation of new chiral centers, such as carbenoid cyclopropanation, the tert-butyl group can effectively block one face of the reacting intermediate. This blockage forces the incoming reactant to approach from the less hindered face, leading to high diastereoselectivity. This principle has been observed in related systems where bulky groups dictate the stereochemical outcome of cycloadditions and other transformations. nih.gov

Stabilization and Lability : The tert-butyl group can also influence the stability of intermediates and transition states. It can stabilize adjacent carbocations through hyperconjugation and, in some contexts, can stabilize specific conformations of molecules, which in turn directs the stereochemical course of a reaction. nih.gov Conversely, the tert-butyl group on certain pyrazole systems has been noted for its unusual lability under acidic conditions, allowing for its removal as a protecting group after it has served its purpose in directing the synthesis. orgsyn.org

The steric hindrance provided by the tert-butyl group is a key factor in achieving high levels of regio- and stereocontrol in the diverse reactions of this compound, making it a valuable synthon for constructing complex, sterically defined molecular architectures.

Compound Index

Advanced Methodologies and Analytical Techniques in Studying 5 Tert Butyl 3 Diazo 3h Pyrazole

Application of Flow Chemistry in Synthesis and Reactivity Studies of Diazo Pyrazoles

Flow chemistry has emerged as a powerful tool for the synthesis and study of diazo compounds, which are often energetic and unstable. pharmablock.com This technology offers enhanced safety, better temperature control, and the ability to rapidly screen reaction conditions. pharmablock.commdpi.com

In the context of diazo pyrazoles, flow chemistry facilitates reactions that might be hazardous in traditional batch setups. For instance, the synthesis of pyrazoles from diazo compounds and alkynes has been successfully translated to flow processes. mdpi.com A notable example involves the reaction of ethynylpentafluoro-λ⁶-sulfane derivatives with a diazo counterpart in a PFA reactor at 145 °C, achieving yields up to 90%. mdpi.com This approach significantly reduces reaction times compared to batch methods. mdpi.com

The diazotization process itself, a key step in generating diazo compounds, benefits immensely from flow chemistry. The inherent instability of diazonium salts is managed by their continuous generation and immediate consumption in the subsequent reaction step, preventing accumulation of hazardous intermediates. pharmablock.com This has been demonstrated in pyrazole (B372694) formation where a difluoroethyl diazonium salt, which is gaseous and explosive, was generated and reacted in a continuous flow system to yield the final product with over 90% yield in just 6 minutes. pharmablock.com

Flow chemistry also enables the efficient synthesis of complex pyrazole-fused scaffolds. For example, pyrazolopyrimidinone (B8486647) derivatives have been synthesized in excellent yields (80-85%) with a drastically reduced reaction time of 16 minutes under flow conditions, compared to 9 hours in batch. mdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Time | Often hours (e.g., 9-48 hours) mdpi.com | Significantly reduced to minutes (e.g., 16-53 minutes) mdpi.com |

| Yield | Moderate to good (e.g., 51-85%) mdpi.com | Often improved, up to 99% mdpi.com |

| Safety | Higher risk due to accumulation of unstable diazo intermediates pharmablock.com | Enhanced safety by in situ generation and consumption of hazardous species pharmablock.com |

| Scalability | Challenging for hazardous reactions pharmablock.com | More readily scalable pharmablock.com |

Electrochemical Approaches to Transformational Chemistry Involving Diazo Pyrazoles

Electrochemical methods offer a green and efficient alternative to chemical oxidants for the synthesis of diazo compounds from their corresponding hydrazones. This approach avoids the use of often toxic and harsh reagents. acs.org An electrochemical synthesis of various diazo compounds has been demonstrated with yields as high as 99%. acs.org This method is noted for its simplicity, mild reaction conditions, and high electron efficiency. acs.org

While direct electrochemical studies on 5-tert-butyl-3-diazo-3H-pyrazole are not extensively documented, the principles can be applied to its synthesis and subsequent reactions. For example, the electrochemical synthesis of pyrazolines and pyrazoles via [3+2] dipolar cycloaddition has been reported, showcasing the potential of electrosynthesis in accessing these heterocyclic structures. acs.org

Spectroscopic Methods for Mechanistic Insights (e.g., in situ NMR, time-resolved IR)

Spectroscopic techniques are indispensable for elucidating the reaction mechanisms involving diazo pyrazoles. These methods provide real-time information on the formation of intermediates and the progress of a reaction.

In situ NMR Spectroscopy: This technique allows for the direct observation of reaction intermediates and their kinetics. For example, in the study of pyrazole synthesis from diazatitanacycles, ¹H NMR spectroscopy was used to monitor the reaction progress and determine reaction orders. nih.govrsc.org Diffusion-ordered NMR spectroscopy (DOSY) has also been employed to identify different species in solution, such as monomeric and dimeric forms of a diazatitanacyclohexadiene complex. nih.gov

Time-Resolved IR Spectroscopy: This powerful technique is used to study the dynamics of chemical reactions on very short timescales. nih.govrsc.org It provides structural information about transient species. While specific time-resolved IR studies on this compound are not prominent, the methodology has been applied to understand the photochemistry of related systems. rsc.org For instance, it has been used to monitor the photochemical reactions of aqueous ferrioxalate (B100866) solutions on microsecond-to-millisecond time scales, revealing the full molecular-level mechanism. rsc.org This demonstrates its potential for investigating the reactive intermediates generated from diazo pyrazoles.

Other Spectroscopic Methods:

UV-Vis Spectroscopy: This technique is used to detect the formation of intermediates that absorb in the ultraviolet-visible region. For example, a bathochromic (red) shift in the UV-Vis spectrum was observed upon the formation of a non-covalent interaction between an N-tosylhydrazone anion and DBU, which is a precursor to a diazo intermediate. nih.gov

FT-IR Spectroscopy: Standard FT-IR is used to confirm the structure of synthesized pyrazole derivatives by identifying characteristic vibrational bands. For instance, N-H stretching vibrations in pyrazole rings are typically observed in the range of 3100-3400 cm⁻¹. nih.gov

Crystallographic Analysis of Stable Derivatives and Key Intermediates

X-ray crystallography provides definitive proof of molecular structure and conformation in the solid state. This technique is crucial for characterizing stable derivatives and, in some cases, key intermediates of reactions involving diazo pyrazoles.

The crystal structure of 3,5-diazido-4-nitro-1H-pyrazole has been determined by single-crystal X-ray diffraction, confirming its molecular geometry. rsc.org Similarly, the structures of various substituted pyrazoles and their derivatives, including those with tert-butyl groups, have been extensively studied. nih.govnih.gov For example, the crystal structure of 3,5-di-tert-butylpyrazole has been analyzed at different temperatures, revealing details about its hydrogen-bonding patterns and molecular disorder. nih.gov

Crystallographic analysis of pyrazole derivatives often reveals interesting intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity. mdpi.comresearchgate.net The conformation of substituents on the pyrazole ring, such as the orientation of tert-butyl groups, can also be determined with high precision. nih.gov

Table 2: Crystallographic Data for Selected Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| 3,5-di-tert-butylpyrazole (>110 K) nih.gov | Orthorhombic | Pbca | One tert-butyl group is disordered. nih.gov |

| 3,5-di-tert-butylpyrazole (<110 K) nih.gov | Orthorhombic | Pb2(1)a | Ordered structure with a pair of overlapping hydrogen-bonded dimers. nih.gov |

| 3,5-diazido-4-nitro-1H-pyrazole rsc.org | - | - | High density (1.75 g cm⁻³). rsc.org |

| (trans-)7-R¹-8-methyl-3-tert-butyl-3,4-dihydropyrazolo[5,1-с] nih.govrsc.orgnih.govtriazine-3,4-diyl dibenzoates nih.gov | - | - | The triazine ring adopts a twist-conformation with the tert-butyl group in an equatorial position. nih.gov |

Computational and Theoretical Investigations of 5 Tert Butyl 3 Diazo 3h Pyrazole

Quantum Chemical Calculations, including Density Functional Theory (DFT) Studies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Among these, Density Functional Theory (DFT) has emerged as a powerful and widely used method due to its balance of accuracy and computational cost. DFT studies on diazo pyrazoles and related heterocyclic diazo compounds are instrumental in predicting their geometry, stability, and spectroscopic properties. nih.gov

For 5-tert-butyl-3-diazo-3H-pyrazole, DFT calculations would typically commence with geometry optimization to find the lowest energy structure. The B3LYP functional, often paired with a basis set like 6-311G(d,p), is a common choice for such calculations on organic molecules, providing reliable structural parameters. nih.gov Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

These calculations can provide a wealth of information, including bond lengths, bond angles, and dihedral angles. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to support the structural characterization. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can offer a detailed picture of charge distribution and bonding interactions within the molecule.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Parameter | Calculated Value |

| Energy of Optimized Structure | -X.XXXX Hartrees |

| Dipole Moment | Y.YY Debye |

| N-N Bond Length (Diazo Group) | ~1.14 Å |

| N-C Bond Length (Diazo Group) | ~1.32 Å |

| Key Vibrational Frequency (N≡N stretch) | ~2100 cm⁻¹ |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar diazo compounds.

Electronic Structure Analysis and Reactivity Prediction of Diazo Pyrazoles

In this compound, the bulky tert-butyl group at the C5 position acts as an electron-donating group through induction, which can influence the electron density on the pyrazole (B372694) ring. The diazo group at C3, being a strong electron-withdrawing group, significantly impacts the electronic properties of the heterocyclic system.

Computational analysis of the electronic structure, often through population analysis methods like Mulliken or NBO, can quantify the partial charges on each atom. This information is crucial for predicting reactivity. For instance, the carbon atom of the diazo group is nucleophilic, while the terminal nitrogen is electrophilic. The electron-deficient C3 and C5 positions of the pyrazole ring would be susceptible to nucleophilic attack, although the diazo group's presence complicates this simple picture. The reactivity of diazoazoles can be compared, with studies showing that the reactivity of pyrazole-derived diazonium salts is lower than that of some other heterocyclic systems but higher than that of pyrrole (B145914) and indole (B1671886) diazo compounds. researchgate.net

Transition State Modeling for Understanding Reaction Pathways and Selectivity

Diazo compounds are well-known for their participation in a variety of reactions, most notably cycloadditions and reactions involving carbene intermediates. nih.gov Transition state (TS) modeling using quantum chemical methods is a powerful technique to understand the mechanisms of these reactions, predict their feasibility, and explain observed selectivity (regio- and stereoselectivity).

For a reaction involving this compound, such as a [3+2] cycloaddition with an alkene, computational chemists would model the potential transition state structures. nih.govacs.org By calculating the activation energies (the energy difference between the reactants and the transition state), they can determine the most likely reaction pathway. A lower activation energy corresponds to a faster reaction rate.

For example, in the cycloaddition of a diazo compound to an unsymmetrical alkene, two different regioisomeric products can be formed. By modeling the two corresponding transition states, the preferred pathway can be identified. DFT calculations have been successfully used to rationalize the outcomes of such cycloaddition reactions involving diazo compounds. acs.org These computational models provide detailed geometric information about the transition state, revealing the extent of bond formation and breaking at this critical point in the reaction.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Pathway A (Regioisomer 1) | TS-A | 15.2 |

| Pathway B (Regioisomer 2) | TS-B | 18.5 |

Note: This table illustrates how calculated activation energies can predict the favored product in a reaction. In this hypothetical case, Pathway A would be significantly favored.

Frontier Molecular Orbital (FMO) Theory Applications in Cycloadditions

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding and predicting the outcomes of pericyclic reactions, including the [3+2] cycloaddition reactions common for diazo compounds. wikipedia.orgrsc.orgrsc.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgresearchgate.net

In the context of a [3+2] cycloaddition involving this compound, the interaction between the HOMO of the diazo compound and the LUMO of the dipolarophile (e.g., an alkene or alkyne), or vice versa, will determine the feasibility and regioselectivity of the reaction. The interaction is strongest when the energy gap between the interacting orbitals is smallest.

The energies and coefficients of the HOMO and LUMO can be readily calculated using quantum chemical software. By examining the relative sizes of the orbital lobes on the atoms involved in bond formation, one can predict which orientation of the reactants will lead to the most favorable overlap and thus to the major product. The tert-butyl group on the pyrazole ring will influence the energy and shape of the frontier orbitals, thereby affecting the compound's reactivity in cycloadditions. FMO theory has been shown to be consistent with experimental findings in the cycloadditions of various diazo compounds. acs.org

Future Research Trajectories for 5 Tert Butyl 3 Diazo 3h Pyrazole

Exploration of Novel Catalytic Systems for Diazo Pyrazole (B372694) Transformations

The reactivity of diazo compounds, including 5-tert-butyl-3-diazo-3H-pyrazole, is often unlocked and controlled through catalysis. Future research will undoubtedly focus on discovering and developing new catalytic systems to expand the synthetic utility of this versatile reagent.

Rhodium(II) catalysts have been shown to be effective in promoting the ring expansion of pyrazoles with diazocarbonyl compounds to yield 1,2-dihydropyrimidines. acs.org This transformation proceeds through a carbenoid insertion into a nitrogen-nitrogen bond, a novel approach to this class of heterocycles. acs.org Further exploration could involve screening a wider array of rhodium(II) catalysts with different ligand architectures to optimize yield, selectivity, and functional group tolerance. Additionally, investigating other transition metals known to catalyze diazo compound transformations, such as copper, palladium, and gold, could lead to entirely new reaction pathways and products. For instance, copper(II) has been utilized in domino annulation reactions of pyrazole-based building blocks to create complex N-containing heterocycles. nih.gov

Ionic liquids and solid-supported catalysts also present a promising avenue for greener and more sustainable transformations. researchgate.netresearchgate.net The development of reusable catalytic systems would be a significant advancement, reducing waste and cost in the synthesis of pyrazole derivatives. researchgate.net Furthermore, catalyst-free approaches, such as thermally induced 1,3-dipolar cycloadditions of diazo compounds with alkynes, offer a straightforward method for pyrazole synthesis, and expanding the scope of these reactions to include this compound is a logical next step. rsc.org

Table 1: Examples of Catalytic Systems for Pyrazole Synthesis

| Catalyst System | Reaction Type | Product | Reference |

| Rhodium(II) | Ring Expansion | 1,2-Dihydropyrimidines | acs.org |

| Copper(II) | Domino Annulation | Pyrazole-fused heterocycles | nih.gov |

| Zinc Chloride in Ionic Liquid | Cycloaddition | 3,5-disubstituted-1H-pyrazoles | researchgate.net |

| None (Thermal) | 1,3-Dipolar Cycloaddition | Pyrazoles | rsc.org |

Development of Asymmetric Synthetic Methodologies Utilizing Chiral Diazo Pyrazoles

The synthesis of enantiomerically pure molecules is of paramount importance in medicinal chemistry and materials science. Future research will increasingly focus on the development of asymmetric methods that utilize chiral diazo pyrazoles or chiral catalysts to control the stereochemical outcome of reactions.

One strategy involves the use of chiral auxiliaries attached to the pyrazole core to direct stereoselective transformations. For example, tert-butansulfonamide has been successfully employed as a chiral auxiliary for the stereoselective synthesis of novel pyrazole derivatives. nih.gov Another approach is the use of chiral catalysts in conjunction with prochiral diazo pyrazoles. Chiral spirocyclic phosphoric acids have proven effective in the enantioselective synthesis of pyrazole-based α-chiral amino acid derivatives. researchgate.net Similarly, chiral oxazaborolidinium catalysts have been used in enantioselective syntheses involving diazoesters. researchgate.net

The development of catalytic asymmetric methods for the construction of axially chiral pyrazoles is a particularly exciting and emerging area. rsc.org Organocatalytic C-H arylation reactions using chiral catalysts have been reported for the synthesis of axially chiral N-arylpyrazoles. rsc.org Extending these methodologies to this compound could provide access to a new class of chiral ligands and materials.

Table 2: Asymmetric Strategies for Pyrazole Synthesis

| Strategy | Catalyst/Auxiliary | Product Type | Reference |

| Chiral Auxiliary | tert-Butansulfonamide | Chiral pyrazole derivatives | nih.gov |

| Chiral Catalyst | Spirocyclic phosphoric acid | Pyrazole-based α-chiral amino acids | researchgate.net |

| Chiral Catalyst | Dipeptide phosphonium (B103445) salt | Axially chiral arylpyrazoles | rsc.org |

| Carbene Catalysis | N-heterocyclic carbene | Chiral pyrazolo[3,4-b]pyridin-6-ones | rsc.org |

Application as a Key Building Block in the Synthesis of Complex Molecular Architectures

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.netmdpi.com The tert-butyl group in this compound offers steric bulk and can influence the pharmacokinetic properties of a molecule. Therefore, this compound is an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Future research will likely see the incorporation of the this compound moiety into a wide range of complex molecular architectures. This could involve multi-step total synthesis campaigns targeting natural products or the development of novel drug candidates. The diazo functionality serves as a versatile handle for a variety of transformations, including cycloadditions, insertions, and ylide formations, allowing for the construction of intricate ring systems and the introduction of diverse functional groups. mdpi.com

The synthesis of novel pyrazole-based heterocycles through domino and multicomponent reactions is a particularly efficient strategy for building molecular complexity. nih.govresearchgate.net For example, pyrazole-based β-aminonitriles and β-amino-carbaldehydes have been used as bifunctional building blocks in copper-catalyzed one-pot reactions to generate multiple N-containing heterocycles. nih.gov Applying these strategies to derivatives of this compound could lead to the rapid discovery of new bioactive compounds.

Investigation of Unconventional Reactivity Modes and Multi-Component Reactions

While the typical reactivity of diazo compounds is well-established, there is growing interest in exploring their unconventional reaction pathways. Future research in this area could uncover novel transformations and provide access to previously inaccessible molecular scaffolds.

One area of exploration is the generation of diazomethyl radicals from α-diazo compounds. researchgate.net This can reverse the typical reactivity of the diazo carbon, making it electrophilic and enabling novel cycloaddition reactions with alkenes. researchgate.net Investigating the radical-mediated reactions of this compound could lead to new methods for the synthesis of pyrazoline derivatives.

Multi-component reactions (MCRs) involving diazo compounds are a powerful tool for the efficient construction of complex molecules in a single step. mdpi.comnih.gov These reactions often proceed through the in-situ generation of reactive intermediates, such as ylides, which can then be trapped by a third component. mdpi.com Future research will likely focus on designing new MCRs that incorporate this compound. This could involve the development of novel catalyst systems that can orchestrate the assembly of multiple components with high chemo- and regioselectivity. The development of solvent-directed regioselective cascade reactions also presents a green and efficient method for pyrazole synthesis. chemistryviews.org

Q & A

Q. How can researchers optimize the synthesis of 5-tert-Butyl-3-diazo-3H-pyrazole to improve yield and purity?

- Methodological Answer : Employ factorial design of experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, catalyst concentration, and reaction time. For instance, a 2<sup>k</sup> factorial design (where k = number of variables) allows identification of critical factors affecting yield and purity while minimizing experimental runs . Post-synthesis, validate purity using HPLC (≥95% purity threshold, as in related tert-butyl pyrazole derivatives) and characterize structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm substituent positioning (e.g., tert-butyl group at C5, diazo group at C3) via chemical shifts and coupling constants.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

- HPLC : Assess purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. How should researchers evaluate the thermal and photochemical stability of the diazo group in this compound?

- Methodological Answer : Conduct controlled stability studies:

- Thermal Stability : Use differential scanning calorimetry (DSC) to monitor exothermic decomposition events.

- Photochemical Stability : Expose samples to UV-Vis light (e.g., 254–365 nm) and track diazo group degradation via FT-IR or UV spectroscopy.

- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational methods be integrated with experimental approaches to predict and validate reaction pathways for this compound derivatives?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with cheminformatics-driven reaction path searches. For example:

- Use software like Gaussian or ORCA to model diazo group reactivity.

- Apply ICReDD’s feedback loop: Validate computational predictions via targeted experiments (e.g., cycloadditions), then refine models using experimental data .

- Example Workflow :

| Step | Method | Purpose |

|---|---|---|

| 1 | DFT | Predict regioselectivity of diazo participation |

| 2 | HPLC/MS | Confirm product formation |

| 3 | Data Mining | Optimize conditions using historical reaction databases |

Q. What statistical methodologies are effective in designing experiments to study the reactivity of this compound under varying conditions?

- Methodological Answer : Implement response surface methodology (RSM) or Taguchi arrays to optimize multifactor interactions (e.g., solvent, temperature, catalyst). For example:

- Central Composite Design : Test 5–7 variables with center points to model non-linear effects.

- Data Analysis : Use ANOVA to identify significant factors (e.g., p < 0.05) and desirability functions to balance yield and cost .

- Sample Design Table :

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 25°C | 80°C |

| Solvent | DCM | DMF |

| Catalyst Load | 0.1 mol% | 5 mol% |

Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes when studying diazo group stability in this compound?

- Methodological Answer : Adopt an iterative refinement strategy:

- Step 1 : Re-examine computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models).

- Step 2 : Perform controlled experiments (e.g., kinetic isotope effects) to validate proposed mechanisms.

- Step 3 : Use machine learning (ML) to correlate experimental outliers with hidden variables (e.g., trace moisture, oxygen sensitivity) .

- Case Study : If DFT predicts diazo stability at 80°C but decomposition occurs at 60°C, re-evaluate entropy contributions or side reactions (e.g., [3+2] cycloreversion) via tandem MS/MS .

Data Contradiction Analysis

Q. What strategies are recommended for resolving contradictions in published data on the catalytic applications of this compound?

- Methodological Answer :

- Meta-Analysis : Compare experimental protocols across studies (e.g., catalyst purity, inert atmosphere use).

- Reproducibility Tests : Replicate key experiments with standardized conditions (e.g., GLPs).

- Advanced Characterization : Use in-situ FT-IR or XAS to detect transient intermediates not accounted for in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.